N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide
Description
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a cyclopentene ring, and an amide group
Properties
IUPAC Name |
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(10-7-11(16)14-12(10)17)13(18)9-6-4-5-8(9)2/h10H,3-7H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMAEFNADGQHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC(=O)NC1=O)C(=O)C2=C(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile.
Amide Formation: The final step involves the coupling of the pyrrolidine and cyclopentene intermediates with an ethylamine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out sequentially in large reactors.
Continuous Flow Chemistry: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Can be facilitated by catalysts or under specific pH conditions to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biochemistry: Used as a probe to study enzyme interactions and biochemical pathways.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dioxopyrrolidin-3-yl)-n-alkylhydroxamate derivatives: These compounds share a similar pyrrolidine core but differ in their side chains and functional groups.
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another compound with a pyrrolidine ring, but with different substituents and biological activities.
Uniqueness
N-(2,5-dioxopyrrolidin-3-yl)-N-ethyl-2-methylcyclopentene-1-carboxamide stands out due to its unique combination of a cyclopentene ring and an amide group, which imparts distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
